Glyceryl 1,3-distearate

Catalog No.
S603840
CAS No.
504-40-5
M.F
C39H76O5
M. Wt
625 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl 1,3-distearate

CAS Number

504-40-5

Product Name

Glyceryl 1,3-distearate

IUPAC Name

(2-hydroxy-3-octadecanoyloxypropyl) octadecanoate

Molecular Formula

C39H76O5

Molecular Weight

625 g/mol

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3

InChI Key

IZHVBANLECCAGF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O

Synonyms

Octadecanoic Acid 2-Hydroxy-1,3-Propanediyl Ester; 1,3-di-Stearin; 1,3-Di-O-stearoylglycerol; 1,3-Distearin; 1,3-Distearoylglycerin; 1,3-Distearoylglycerol; Glycerin 1,3-Distearate; Glycerol 1,3-Distearate; Glyceryl 1,3-Distearate; NSC 404229; Steari

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O

Drug Delivery

Glyceryl 1,3-distearate is being explored as a potential carrier molecule for drug delivery purposes due to its unique properties. Its amphiphilic nature, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) regions, allows it to form self-assembling structures like micelles and liposomes. These structures can encapsulate drugs and improve their solubility, stability, and delivery to specific target sites within the body [].

Gene Delivery

Studies suggest that glyceryl 1,3-distearate might be useful for gene delivery applications. It can form complexes with DNA molecules, facilitating their transport into cells []. This ability has potential applications in gene therapy, where researchers aim to introduce therapeutic genes into cells to treat various diseases [].

Glyceryl 1,3-distearate is a diester derived from glycerin and stearic acid, characterized by its molecular formula C39H76O5C_{39}H_{76}O_{5} and a molar mass of approximately 625.02 g/mol. This compound appears as a white to off-white solid and is classified under the category of glyceryl diesters. Its structure consists of two stearic acid chains attached to the first and third hydroxyl groups of glycerin, which distinguishes it from other glycerides like mono- or triglycerides .

Glyceryl 1,3-distearate is synthesized through the esterification reaction between glycerin and stearic acid, often facilitated by acidic or basic catalysts. The general reaction can be represented as follows:

Glycerin+2Stearic AcidCatalystGlyceryl 1 3 Distearate+Water\text{Glycerin}+2\text{Stearic Acid}\xrightarrow{\text{Catalyst}}\text{Glyceryl 1 3 Distearate}+\text{Water}

This reaction typically occurs under controlled heating conditions to promote the formation of the diester while minimizing the production of unwanted mono- or triglycerides .

Research has identified glyceryl 1,3-distearate as a bioactive compound with notable anti-inflammatory properties. In studies involving extracts from C. nutans, it has been shown to significantly reduce levels of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and chemokines like CXCL3 and CXCL8 . This suggests potential therapeutic applications in treating inflammatory conditions.

The primary method for synthesizing glyceryl 1,3-distearate involves:

  • Esterification: Heating glycerin with stearic acid in the presence of an acid or base catalyst.
  • Partial Glycerolysis: Utilizing vegetable oils rich in triglycerides, which are then reacted with glycerin under controlled conditions to yield a mixture of glyceryl diesters.
  • Purification: The product is often purified through deodorization processes to remove impurities and residual solvents .

Glyceryl 1,3-distearate is utilized in various fields:

  • Cosmetics: Acts as an emulsifier and stabilizer in creams and lotions due to its ability to form stable emulsions.
  • Pharmaceuticals: Used in formulations for its anti-inflammatory properties.
  • Food Industry: Approved by regulatory bodies as an indirect food additive for its emulsifying properties .

Studies have indicated that glyceryl 1,3-distearate interacts favorably with other compounds in formulations, enhancing stability and texture. Its ability to form emulsions makes it compatible with both hydrophilic and lipophilic substances, which is critical in cosmetic formulations where oil-in-water or water-in-oil emulsions are desired . Additionally, its low toxicity profile supports its use in various applications without significant safety concerns.

Several compounds share structural similarities with glyceryl 1,3-distearate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Glyceryl StearateC21H42O4Monoester; used primarily as an emulsifier
Glyceryl MonostearateC21H42O4Contains one stearic acid chain; enhances texture
Glyceryl DistearateC39H76O5Mixture of diglycerides; broader applications
Glyceryl TristearateC57H110O6Contains three stearic acid chains; more hydrophobic

Glyceryl 1,3-distearate stands out due to its specific positioning of fatty acid chains on the glycerol backbone, which influences its functional properties in emulsification and stability compared to other glycerides .

Physical Description

Solid

XLogP3

16.2

UNII

733QK35BCI

Other CAS

1323-83-7
504-40-5

Wikipedia

Glyceryl 1,3-distearate

Dates

Modify: 2023-08-15

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